4-(3-Ethylphenoxy)piperidine
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Overview
Description
4-(3-Ethylphenoxy)piperidine is a chemical compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethylphenoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylphenoxy)piperidine typically involves the reaction of 3-ethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenol is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(3-Ethylphenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
3-Ethylphenol: The phenolic precursor used in the synthesis of 4-(3-Ethylphenoxy)piperidine.
4-(3-Methylphenoxy)piperidine: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3-ethylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3 |
InChI Key |
IWAHVJYZHNJWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
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